Glyfoline

Description

Structure

3D Structure

Properties

IUPAC Name |

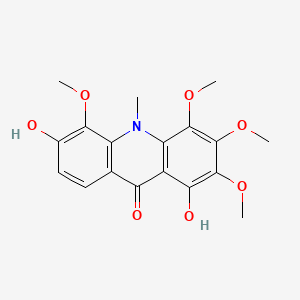

1,6-dihydroxy-2,3,4,5-tetramethoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO7/c1-19-11-8(6-7-9(20)15(11)23-2)13(21)10-12(19)16(24-3)18(26-5)17(25-4)14(10)22/h6-7,20,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSANOPPEBGTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C(=C3O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231706 | |

| Record name | Glyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82354-35-6 | |

| Record name | Glyfoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyfoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Analog Development for Mechanistic Probing

Strategies for Glyfoline Total Synthesis

The total synthesis of Glyfoline (1,6-dihydroxy-10-methyl-2,3,4,5-tetramethoxyacridin-9-one) and its related compounds has been accomplished, providing crucial materials for biological evaluation. nih.gov A primary strategy employed for constructing the core acridone (B373769) scaffold is the Ullmann condensation reaction. nih.gov This method involves the copper-catalyzed reaction between an anthranilic acid derivative and an appropriately substituted iodobenzene, or alternatively, the condensation of a 2-chlorobenzoic acid with an aniline (B41778) derivative. nih.govwikipedia.org This approach facilitates the formation of the diarylamine intermediate, which can then undergo cyclization to form the characteristic tricyclic acridone nucleus of Glyfoline. This synthetic route is adaptable, allowing for the introduction of various substituents on the aromatic rings, which is essential for developing analogs. nih.gov

Design and Preparation of Glyfoline Derivatives and Bioconjugates

To investigate the biological mechanisms of Glyfoline, researchers have designed and prepared various derivatives and bioconjugates. These molecules serve as chemical probes to identify cellular targets and to explore the structural requirements for its cytotoxic activity.

Synthesis of Biotinylated Glyfoline for Target Elucidation

To elucidate the mechanism of action and identify the subcellular localization of Glyfoline, a biotinylated derivative (B-Gly) was synthesized. wikipedia.org Biotinylation provides a molecular handle that can be detected with high sensitivity and specificity, making it an invaluable tool for target identification. The synthesis involves linking biotin (B1667282) to the Glyfoline molecule, often through a spacer arm to minimize steric hindrance and preserve the biological activity of the parent compound. wikipedia.org

The use of this biotinylated probe in nasopharyngeal carcinoma (NPC) cells revealed specific binding sites. wikipedia.orgpharmaguideline.com Immunoelectron microscopy studies showed that after incubation, B-Gly was localized on the external cell surface and, significantly, on both the outer and inner membranes of the mitochondria. wikipedia.orgpharmaguideline.com This finding suggested that the mitochondria are a key target for Glyfoline. The binding of the probe to the mitochondrial inner membrane is thought to induce morphological changes and potentially trigger apoptosis, a mode of action distinct from many conventional anticancer drugs. wikipedia.org

Below is a summary of the experimental findings from the use of Biotinylated Glyfoline.

Table 1: Localization of Biotinylated Glyfoline (B-Gly) in NPC Cells| Time of Incubation | Observed Localization of B-Gly | Implication |

|---|---|---|

| First Hour | Binds to cell surface membrane and diffusely in the cytoplasm. | B-Gly binds to the cell membrane and enters the cytoplasm, likely via passive diffusion. |

| Within 6 Hours | Gradually concentrates in many vesicles. | Suggests movement towards a specific target within the cell. |

Exploration of Glyfoline Analogs with Modified Tricyclic Scaffolds

The exploration of Glyfoline analogs with modified tricyclic scaffolds has been a key strategy for understanding the structure-activity relationships (SAR) that govern its cytotoxicity. nih.gov Synthetic efforts have focused on systematically altering different parts of the Glyfoline molecule, including substituents on the aromatic rings and the nitrogen atom of the central heterocycle. nih.gov

A study involving the synthesis of a series of Glyfoline congeners revealed several critical structural features for its biological activity. nih.gov Modifications included:

Substitution at C-1 and C-6: The hydroxyl groups at these positions were modified. The research indicated that 1-hydroxy-9-acridones were generally more active against human leukemic HL-60 cells than their corresponding 1-methoxy (1-OMe) derivatives. nih.gov

Modification of the Heterocyclic Nitrogen: The N-methyl group of Glyfoline was found to be important. Replacing it with an N-H or a larger group like N-(CH2)2NEt2 led to a dramatic reduction or complete loss of cytotoxicity. nih.gov

Introduction of Electron-Withdrawing vs. Electron-Donating Groups: To probe the electronic requirements for activity, analogs bearing nitro (electron-withdrawing) and amino (electron-donating) groups on the A-ring were synthesized. The nitro-substituted congeners were inactive, whereas the amino-substituted compounds retained cytotoxicity. nih.gov

These SAR studies provide a detailed map of the pharmacophore, guiding the design of future analogs with potentially improved potency or selectivity.

Table 2: Structure-Activity Relationship (SAR) of Glyfoline Analogs

| Modification Site | Substituent | Effect on Cytotoxicity (vs. HL-60 cells) |

|---|---|---|

| C-1 Position | Methoxy (B1213986) (OMe) | Less active than the parent hydroxyl (OH) compound. |

| Nitrogen (N-10) | Hydrogen (NH) | Total loss or dramatic reduction of activity. |

| Nitrogen (N-10) | (CH2)2NEt2 | Total loss or dramatic reduction of activity. |

| A-Ring | Nitro (NO2) | Inactive. |

| A-Ring | Amino (NH2) | Cytotoxic. |

Advancements in Synthetic Approaches for Acridone Alkaloids

The synthesis of the acridone alkaloid scaffold, the core of Glyfoline, has been a subject of extensive research, leading to the development of various classical and modern synthetic methods.

Classical methods for forming the acridine (B1665455) nucleus, which can be oxidized to an acridone, include the Bernthsen acridine synthesis . This reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) at high temperatures, typically using zinc chloride as a catalyst. wikipedia.orgpharmaguideline.comcambridge.org While effective, this method often requires harsh conditions. wikipedia.org

The Ullmann condensation represents a more versatile approach for creating the diarylamine precursor to acridones. nih.govekb.eg This copper-catalyzed method is central to the synthesis of Glyfoline itself and allows for the coupling of a wider variety of substituted anilines and aryl halides. nih.govwikipedia.org Modern advancements in this area have focused on developing more efficient catalytic systems that can operate under milder conditions. wikipedia.org

More recent innovations include the development of modular, multi-step strategies that offer high yields and flexibility. nih.gov For example, a three-step synthesis has been developed for acridone natural products starting from commercially available anthranilic acid and phenol (B47542) derivatives. nih.gov This approach involves a condensation reaction followed by a regioselective annulation to construct the full tetracyclic core present in many complex acridone alkaloids. nih.gov Furthermore, biosynthetic approaches are being explored, utilizing engineered microorganisms like E. coli to produce acridone derivatives through heterologous expression of plant-based enzymes such as acridone synthase. rsc.org These biological systems offer a sustainable and potentially scalable route to these complex natural products. rsc.org

Cellular and Subcellular Mechanistic Investigations of Glyfoline

Mechanisms of Apoptosis Induction

Following the Glyfoline-induced arrest at mitosis, cancer cells are directed toward a pathway of programmed cell death. aacrjournals.orgaacrjournals.org This apoptotic response is initiated through the intrinsic, or mitochondrial, pathway. aacrjournals.org

Early studies identified that Glyfoline's induction of apoptosis involves the targeting of mitochondria. aacrjournals.org The process is initiated by the permeabilization of the outer mitochondrial membrane, a critical event in the intrinsic apoptotic pathway. aacrjournals.org This increase in permeability leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c. aacrjournals.org The release of Cytochrome c is a pivotal step that signals the cell to execute the apoptotic program.

Once in the cytosol, Cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Research has shown that cells arrested in mitosis by Glyfoline exhibit considerable activation of caspase-9, an initiator caspase central to the mitochondrial pathway. aacrjournals.orgaacrjournals.org The activation of caspase-9 triggers a downstream cascade involving effector caspases. aacrjournals.org A key substrate for these effector caspases is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by caspases is a hallmark of apoptosis, and significant PARP cleavage is observed in Glyfoline-treated cells. aacrjournals.orgaacrjournals.org This cascade of events ensures the systematic dismantling of the cell, culminating in its death. aacrjournals.org

Table 2: Summary of Mechanistic Findings for Glyfoline

| Cellular Process | Specific Effect of Glyfoline | Key Molecular Events |

|---|---|---|

| Cell Cycle | G2/M Phase Arrest | Accumulation of cells in mitosis |

| Mitotic Spindle Disruption | Induction of spindle abnormalities | |

| Aberrant Cell Division | Chromosome mis-segregation, Asymmetric division | |

| Apoptosis | Mitochondrial Pathway Induction | Mitochondrial permeabilization |

| Caspase Activation | Release of Cytochrome c, Activation of Caspase-9 | |

| Execution of Apoptosis | Cleavage of PARP |

Summary based on research into the cellular and subcellular effects of Glyfoline. aacrjournals.orgaacrjournals.org

Glyfoline-Induced Autophagy Modulation

Recent studies have indicated that Glyfoline can induce mitotic catastrophe and apoptosis in cancer cells. nih.govresearchgate.netsinica.edu.tw Mitotic catastrophe is a form of cell death that results from aberrant mitosis. While the direct modulation of autophagy by Glyfoline is an area of ongoing research, the induction of mitotic catastrophe suggests a potential interplay with cellular degradation pathways. Autophagy is a critical process for maintaining cellular homeostasis and can be triggered by various cellular stresses, including those induced by chemotherapeutic agents. The disruption of cellular processes by Glyfoline may lead to an autophagic response as a survival or cell death mechanism. Further research is needed to fully elucidate the specific pathways through which Glyfoline may modulate autophagy.

Modulation of Macromolecular Biosynthesis

Glyfoline has been shown to interfere with the cell cycle, leading to G2/M phase arrest in tumor cells. mdpi.com This disruption of the cell cycle is indicative of an impact on the synthesis of essential macromolecules required for cell division.

The anticancer activity of Acronycine, a related acridone (B373769) alkaloid, has been attributed to its interference with DNA replication in tumor cells. mdpi.com While Glyfoline itself has been reported not to interact directly with DNA, its structural similarity to other DNA-intercalating acridone derivatives suggests that an indirect effect on DNA synthesis is a plausible mechanism of action. acs.org By potentially affecting the availability of precursors or the function of enzymes involved in DNA replication, Glyfoline may impede the synthesis of new DNA, thereby halting cell proliferation.

| Compound | Reported Effect on DNA Synthesis | Cell Line |

| Acronycine | Interference in DNA replication | Tumor cells |

| Glyfoline | No direct interaction with DNA | - |

The precise effects of Glyfoline on RNA transcription and protein translation have not been extensively detailed in the available literature. However, as a consequence of its impact on the cell cycle and potential upstream effects on DNA, it is conceivable that Glyfoline indirectly influences these processes. A reduction in the transcription of genes essential for mitotic progression or the translation of key proteins could contribute to the observed G2/M arrest and subsequent apoptosis. mdpi.com

Interactions with Nucleic Acids and Cellular Constituents

The interaction of Glyfoline and related acridone derivatives with nucleic acids and cellular transport mechanisms is a key aspect of their cytotoxic activity.

Acridone derivatives are known for their ability to intercalate with DNA. semanticscholar.org This mode of action involves the insertion of the planar acridone ring system between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While Glyfoline itself was reported not to interact with DNA, several other acridone derivatives have been studied for their DNA binding properties. acs.orgsemanticscholar.org The potential for DNA intercalation is a significant factor in the anticancer properties of this class of compounds.

| Acridone Derivative Class | Interaction with DNA |

| General Acridone Derivatives | DNA Intercalation semanticscholar.org |

| Glyfoline | No direct interaction reported acs.org |

A significant mechanism of action for Glyfoline is the partial inhibition of nucleoside transport across the cell membrane. mdpi.comacs.orgthieme-connect.com Nucleosides are essential building blocks for DNA and RNA synthesis. By impeding their transport into the cell, Glyfoline can starve the cell of the necessary precursors for nucleic acid replication, thereby inhibiting proliferation. This effect on nucleoside transport is a key contributor to its antineoplastic activity. dokumen.pub

| Compound | Effect on Nucleoside Transport |

| Glyfoline | Partial Inhibition mdpi.comacs.orgthieme-connect.com |

Glyfoline Binding to Intracellular Targets

Glyfoline's biological activity is intrinsically linked to its ability to bind to specific components within the cell, initiating a cascade of downstream events. Research has particularly focused on its association with mitochondrial membranes and its interactions with various proteins.

The mitochondrion, a vital organelle for cellular energy production and signaling, has been identified as a key site of Glyfoline activity. The glycine (B1666218) cleavage system (GCS), a multi-enzyme complex crucial for glycine degradation, is located on the inner mitochondrial membrane. nih.gov This localization inherently links Glyfoline metabolism to mitochondrial function. Furthermore, studies have explored the existence of glycine receptors on mitochondria. cuny.edu Preliminary findings from immunofluorescence imaging suggest a correlation between the localization of mitochondrial fluorescence and glycine receptors in non-differentiated neuroblastoma cell lines, indicating a direct association. cuny.edu

An increase in intracellular Glyfoline can lead to the activation of the glycine transporter 1 (GlyT1), which has been shown to directly bind to the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane, thereby inhibiting its opening. researchgate.net Mitochondria-associated ER membranes (MAM), which can constitute up to 20% of the mitochondrial outer membrane, are crucial sites for calcium signaling and phospholipid exchange, suggesting a potential role for Glyfoline in modulating these inter-organelle communication hubs. wikipedia.org

Glyfoline's interactions are not limited to mitochondrial membranes; it also binds to a variety of proteins, influencing their function. A primary example is its role as a neurotransmitter, where it binds to specific glycine receptors (GlyRs), which are ligand-gated ion channels. drugbank.comnih.gov These receptors are pentameric proteins, and Glyfoline binding to the orthosteric pocket, formed at the interface of two extracellular domains, induces conformational changes that open a central ion-conducting pore. nih.govdundee.ac.uk

In the glycine receptor binding site, phenylalanine residues at positions 159, 207, and 63 have been implicated in a cation-π interaction with the primary amine of Glyfoline. nih.gov Experimental data strongly support a single cation-π interaction between Glyfoline and Phenylalanine-159, providing a crucial anchor point for its binding. nih.gov Beyond its own receptors, Glyfoline also acts as a required co-agonist with glutamate (B1630785) for N-Methyl-D-Aspartate (NMDA) receptors, modulating their activity. drugbank.comutmb.edu

Studies using volumetric and compressibility measurements have also characterized the interactions between Glyfoline betaine (B1666868) (a derivative) and globular proteins like cytochrome c, ribonuclease A, lysozyme, and ovalbumin. acs.orgnih.gov These analyses, framed within a statistical thermodynamic model, view the interaction as a binding reaction accompanied by the release of water molecules. acs.orgnih.gov The energetic properties of this association appear to scale with the size of the protein. acs.orgnih.gov

| Protein Target | Type of Interaction | Functional Consequence |

| Glycine Receptor (GlyR) | Direct binding to orthosteric pocket | Induces conformational change, opens chloride channel |

| NMDA Receptor | Co-agonist with glutamate | Modulates excitatory neurotransmission |

| Voltage-Dependent Anion Channel 1 (VDAC1) | Binding via GlyT1 | Inhibition of channel opening |

| Globular Proteins (e.g., cytochrome c) | Cosolvent interaction (as Glyfoline betaine) | Stabilization of protein structure |

Influence on Cellular Signaling Pathways

Glyfoline's binding to intracellular targets translates into the modulation of complex cellular signaling pathways. Its influence is particularly noted in key regulatory cascades and pathways related to oxidative stress.

Glyfoline has been shown to modulate several critical signaling pathways that govern cell growth, proliferation, and metabolism. One of the key pathways influenced by Glyfoline is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. In intestinal epithelial cells, the growth-promoting and protein synthesis-stimulating effects of Glyfoline are associated with the activation of mTOR. researchgate.net This is evidenced by the increased phosphorylation of downstream targets of mTOR, including p70S6K and 4E-BP1. researchgate.net

Activation of glycine receptors (GlyRs) can lead to changes in membrane potential, which in turn modulate calcium flux and subsequent downstream effects, including cell proliferation and migration. nih.gov In macroglial cells, GlyR activation causes chloride efflux, leading to depolarization and the activation of voltage-gated calcium channels (VGCCs). The resulting influx of calcium acts as a crucial signal for developmental processes. nih.gov Furthermore, in the context of pain hypersensitivity, the activation of the PKA signaling pathway can lead to the phosphorylation of the α3 subunit of GlyRs, decreasing their associated currents and enhancing neuronal excitability. researchgate.net

Glyfoline plays a significant role in cellular defense against oxidative stress, primarily through its role as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govnih.gov By increasing the biosynthesis of GSH, Glyfoline helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. nih.govconsensus.app

In a model of sucrose-induced insulin (B600854) resistance, Glyfoline treatment was found to decrease levels of oxidative stress markers, such as protein carbonyls and thiobarbituric acid reactive substances (TBARs), in the liver. nih.gov This protective effect was linked to increased concentrations of GSH and γ-glutamylcysteine, as well as the amount of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. nih.gov In pig intestinal epithelial cells, Glyfoline was shown to attenuate apoptosis induced by 4-hydroxynonenal (B163490) (a marker of oxidative stress) by promoting GSH synthesis and reducing the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. researchgate.net

| Pathway | Effect of Glyfoline | Key Mediators | Cellular Outcome |

| mTOR Signaling | Activation | p70S6K, 4E-BP1 | Increased protein synthesis and cell growth |

| Calcium Signaling | Modulation of Ca2+ influx | Glycine Receptors, VGCCs | Regulation of proliferation and differentiation |

| PKA Signaling | Modulates GlyR function | Phosphorylation of α3GlyR | Altered neuronal excitability |

| Glutathione (GSH) Biosynthesis | Upregulation | γ-GCS | Reduced oxidative stress, protection against apoptosis |

| MAPK Signaling (ERK, JNK, p38) | Reduction of activation | - | Attenuation of stress-induced apoptosis |

Glyfoline is a fundamental component in the biosynthesis of heme, a critical molecule involved in oxygen transport (as part of hemoglobin) and various enzymatic reactions. researchgate.net The synthesis of one molecule of heme requires eight molecules of Glyfoline and one atom of iron. haematologica.orgnih.gov Therefore, an adequate supply of extracellular Glyfoline is necessary for optimal heme synthesis and hemoglobinization in erythroid cells. haematologica.org

Research has shown that heme itself can regulate Glyfoline uptake in erythroid cells, suggesting a feedback mechanism. haematologica.orgnih.gov While the precise molecular interactions are still under investigation, it is speculated that heme may interact with an entity involved in both iron and Glyfoline transport. haematologica.orgnih.gov

Furthermore, Glyfoline can act as a chelating agent for iron. The iron bis-glycinate chelate is a form where a ferrous iron ion is bonded to two Glyfoline molecules. scielo.org This chelation protects the iron from undesirable chemical reactions in the gut. scielo.org Studies on the absorption pathway of iron bis-glycinate chelate indicate that it competes with ferrous sulfate (B86663) for the nonheme-iron absorption pathway. researchgate.netnih.gov This suggests that upon delivery to the stomach or duodenum, the iron from the chelate becomes part of the common nonheme-iron pool and is absorbed through this established pathway. researchgate.netnih.gov

Structure Activity Relationship Studies for Mechanistic Insight

Correlating Structural Modifications with Cellular Responses

SAR studies on Glyfoline analogues have involved modifying substituents at various positions of the acridone (B373769) nucleus, including C-1, C-6, and the heterocyclic nitrogen (N-10) nih.govresearchgate.net. These modifications have revealed distinct impacts on the cellular responses, particularly cytotoxicity against cancer cells.

One significant finding is the effect of substituents at the C-1 position. Studies showed that 1-hydroxy-9-acridones exhibited greater activity against the growth of human leukemic HL-60 cells compared to their corresponding 1-OMe (methoxy) derivatives nih.govacs.orgajol.info. This suggests that the presence of a hydroxyl group at the C-1 position is important for potent cytotoxic activity in this cell line.

Modifications at the A-ring (containing C-1) with electron-withdrawing or electron-donating groups have also been explored. Glyfoline congeners with a nitro function at the A-ring were found to be inactive, whereas compounds with an amino substituent showed in vitro cytotoxicity nih.govacs.org. This indicates that the electronic nature of substituents on the A-ring can significantly influence the cytotoxic potential of Glyfoline analogues.

Data illustrating the impact of C-1 substitution on cytotoxicity against HL-60 cells:

| Compound Type | C-1 Substituent | Activity (vs HL-60 cells) |

| 1-Hydroxy-9-acridone | -OH | More active |

| 1-OMe-9-acridone | -OMe | Less active |

Data illustrating the impact of A-ring substitution on cytotoxicity:

| Compound Type | A-ring Substituent | Cytotoxicity (in vitro) |

| Glyfoline congener | Nitro | Inactive |

| Glyfoline congener | Amino | Cytotoxic |

Influence of Acridone Scaffold Modifications on Biological Activity

The acridone scaffold itself is a planar heterocyclic system consisting of three fused rings, which is known to be relevant for interactions with biological targets, such as DNA intercalation researchgate.netumn.edu. Modifications to this core structure and its attached groups can profoundly affect the biological activity of Glyfoline congeners.

Alterations at the heterocyclic nitrogen (N-10) have shown a dramatic impact on cytotoxicity. Replacing the N-methyl group of Glyfoline with an NH or N(CH₂)₂NEt₂ group resulted in either a complete loss or a significant reduction in cytotoxicity nih.govresearchgate.netacs.org. This highlights the importance of the N-methyl group at the N-10 position for maintaining potent activity.

Rational Design Principles for Probing Glyfoline's Mechanism of Action

Rational design principles in SAR studies aim to create targeted structural modifications to gain insights into a compound's mechanism of action scispace.com. For Glyfoline, this involves synthesizing analogues with specific changes to probe the role of different structural elements in its interaction with cellular components.

Given that Glyfoline has been shown to induce mitotic arrest and apoptosis via alteration of mitotic spindles aacrjournals.orgaacrjournals.org, rational design can focus on synthesizing analogues to understand which structural features are essential for these specific effects. For instance, creating analogues with modifications to the methoxy (B1213986) groups could help determine their role in spindle interactions or other downstream apoptotic pathways.

Similarly, synthesizing derivatives with altered lipophilicity or charge distribution through strategic substituent changes can provide information about how Glyfoline enters cells or interacts with potential targets like tubulin or mitochondrial membranes aacrjournals.orgthieme-connect.com. The observation that Glyfoline targets mitochondria and induces cytochrome c release suggests that modifications affecting its ability to accumulate in or interact with mitochondria could be particularly informative thieme-connect.comthieme-connect.com.

By systematically varying substituents and analyzing the resulting changes in cytotoxic potency, cell cycle effects, and impact on mitotic spindles or mitochondria, researchers can build a comprehensive SAR model that clarifies the structural requirements for Glyfoline's mechanism of action. This knowledge can then guide the design of novel, more potent, or selective acridone-based therapeutic agents.

Advanced Methodologies in Glyfoline Research

Microscopic Techniques for Subcellular Localization

Microscopic techniques are essential for visualizing the distribution of Glyfoline within cells and identifying its potential targets.

Immunoelectron Microscopy for Glyfoline Target Visualization

Immunoelectron microscopy (IEM) is a powerful technique utilized to determine the precise subcellular localization of Glyfoline. By synthesizing biotinylated Glyfoline (B-Gly), researchers can use it as a marker for visualization. acs.org Studies using B-Gly in nasopharyngeal carcinoma (NPC) cells have shown reaction products on areas of the external cell surface and, notably, on the outer and inner membranes of the mitochondria after incubation. acs.org Pure electron microscopy morphology of NPC cells treated with Glyfoline also revealed similar morphological changes in mitochondria. acs.org These findings suggest that the inner membrane of the mitochondria is a binding site for Glyfoline in NPC cells, indicating the utility of B-Gly for localization studies. acs.org

Live Cell Imaging of Glyfoline's Cellular Effects

Live cell imaging allows for the real-time observation of Glyfoline's effects on cellular processes. This technique has been used to investigate the cytotoxic effects and mechanisms of action of Glyfoline in various human cancer cell lines. aacrjournals.org Live imaging of tubulin-EYFP or H2B-GFP expressing HeLa-S3 cells treated with Glyfoline revealed that the compound induces spindle abnormalities, chromosome mis-segregation, and asymmetric cell division. aacrjournals.org While Glyfoline induced a concentration-dependent accumulation of mitotic cells in cell lines like HeLa-S3, MCF-7, and BFTC-905, it did not inhibit or stabilize in vivo tubulin polymerization. aacrjournals.org Live cell analysis of caspase-3/7 enzyme activity by quantitative fluorescence microscopy has also confirmed Glyfoline-induced apoptosis in cancer cells, showing a concentration-dependent increase in caspase-3/7 activity-positive cells. researchgate.net

Computational Approaches and Molecular Modeling

Computational methods and molecular modeling play a significant role in predicting and analyzing the interactions of Glyfoline with biological targets and elucidating its mechanistic properties.

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking simulations are employed to examine the binding affinity and interactions of Glyfoline and its derivatives with target proteins. This approach helps to predict how a ligand, such as Glyfoline, might bind to a specific biological target. researchgate.net Docking studies can compare the binding of compounds to predict desirable chemical characteristics for drug design efforts. colab.ws While the provided search results discuss molecular docking in the context of other compounds and acridone (B373769) derivatives, the principle applies to understanding Glyfoline's potential interactions with its identified or predicted binding sites, such as the mitochondrial membranes. acs.orgresearchgate.netcolab.ws

In Silico Analysis of Glyfoline's Mechanistic Properties

In silico analysis encompasses a range of computational techniques used to analyze the mechanistic properties of compounds like Glyfoline. This can involve predicting pharmacokinetic parameters, toxicity risks, and drug-likeness properties. researchgate.net In silico studies can suggest that a compound possesses drug-like properties with no breach of certain rules. isuct.ru Analysis of computed properties, such as molecular formula (C18H19NO7), molecular weight (361.3 g/mol ), and XLogP3 (2.8), provides fundamental information about Glyfoline's characteristics. nih.gov While the specific in silico analysis of Glyfoline's detailed mechanistic properties beyond its interaction with mitochondria and effects on mitosis is not extensively detailed in the provided snippets, in silico methods are broadly used to understand how molecules exert their effects at a mechanistic level. researchgate.netumich.edu

Future Directions and Broader Research Implications in Glyfoline Studies

Unraveling Undiscovered Molecular Targets of Glyfoline

Previous research indicates that glyfoline induces mitotic arrest and apoptosis in cancer cell lines, partly by altering mitotic spindles aacrjournals.orgaacrjournals.org. It has been suggested that glyfoline may alter the function of mitotic spindles aacrjournals.orgaacrjournals.org. However, the specific molecular targets through which glyfoline exerts these effects are not fully elucidated. Future studies should focus on identifying the direct binding partners of glyfoline within the cellular environment. Techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and thermal proteome profiling could be employed to comprehensively map glyfoline-interacting proteins. Given its impact on mitosis, key targets could include proteins involved in microtubule dynamics, spindle assembly checkpoints, or centrosome function. aacrjournals.orgaacrjournals.org Identifying these targets is crucial for understanding the precise mechanism of action and for the rational design of glyfoline derivatives with enhanced specificity and efficacy. Research also suggests that mitotic kinesin-5 is a potential target in cancer therapy, and studies have found that glyfoline inhibited it researchgate.net.

Elucidating Novel Signaling Pathway Modulations by Glyfoline

Beyond its effects on mitotic spindles, glyfoline may modulate various intracellular signaling pathways that contribute to its biological activities. Initial studies have shown that glyfoline treatment can lead to caspase-9 activation and PARP cleavage, indicative of apoptosis induction aacrjournals.orgaacrjournals.org. Further research is needed to understand the upstream events triggering these apoptotic signals. Investigating the involvement of mitochondrial pathways, ER stress responses, or other cell death-related cascades would provide a more complete picture. aacrjournals.orgaacrjournals.orgacs.org Additionally, exploring glyfoline's influence on pathways related to cell proliferation, survival, and inflammation using phosphoproteomics and kinome profiling could reveal novel mechanisms and potential therapeutic applications. Understanding how glyfoline integrates with or disrupts complex signaling networks is essential for predicting its effects in different cellular contexts and identifying potential combination therapies.

Exploration of Glyfoline's Biological Roles Beyond Primary Investigations

While glyfoline has been primarily investigated for its antineoplastic properties, its broader biological roles warrant further exploration. As a natural product isolated from plants like Glycosmis citrifolia, Glycosmis parviflora, and Swinglea glutinosa, it may possess other bioactivities nih.gov. Acridone (B373769) alkaloids, in general, have shown diverse pharmacological effects, including antibacterial, antimalarial, antiviral, and antiparasitic activities researchgate.netiiarjournals.org. Future research could explore glyfoline's potential in these areas through targeted screening assays. Furthermore, investigating its effects on immune cells, metabolic processes, or neurological functions could uncover novel therapeutic opportunities. nih.govfrontiersin.orgclinicaltrials.eu Studies on the impact of glyfoline on the tumor microenvironment and its potential immunomodulatory effects could also be particularly insightful.

Development of Advanced Methodologies for Glyfoline Characterization in Complex Biological Systems

Accurate characterization of glyfoline and its metabolites in complex biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and tissue distribution. While basic characterization methods exist, the development of more sensitive and specific analytical techniques is necessary for in-depth studies. uni.lu Future directions include the application of advanced mass spectrometry-based approaches, such as high-resolution metabolomics and lipidomics, to profile cellular changes induced by glyfoline treatment. plos.org The synthesis of labeled glyfoline analogs (e.g., biotinylated glyfoline) can facilitate the visualization and tracking of the compound and its binding partners within cells and tissues using techniques like immunoelectron microscopy. acs.org Developing robust methodologies for quantifying glyfoline in biological fluids and tissues will be essential for preclinical and potential clinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.